molecular formula C10H18O4 B1607290 Dimethyl 2-methylheptanedioate CAS No. 33658-48-9

Dimethyl 2-methylheptanedioate

Cat. No. B1607290
CAS RN: 33658-48-9
M. Wt: 202.25 g/mol
InChI Key: KNHPIDSTNJTCOI-UHFFFAOYSA-N
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Description

Dimethyl 2-methylheptanedioate is a chemical compound with the linear formula C10H18O4 . It belongs to the ester family.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H18O4 . It has a molecular weight of 202.253 .

Scientific Research Applications

Biomedical Research Applications

  • Dimethyl Sulfoxide (DMSO), a related compound to Dimethyl 2-Methylheptanedioate, has been used extensively in biomedical research. It's known for its role in cryopreservation and in vitro assays. A study by Verheijen et al. (2019) highlighted DMSO's significant biological effects, including alterations in transcriptome, proteome, and DNA methylation profiles in 3D cardiac and hepatic microtissues. This study points towards DMSO's potential impact on embryonic development and its importance in biomedical fields (Verheijen et al., 2019).

Neurological Research

  • Another study explored DMSO's effects on neuronal health. Lu and Mattson (2001) found that DMSO can suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, thereby protecting against excitotoxic death. This finding is crucial for understanding DMSO's impact on glutamatergic neurotransmission and its potential therapeutic uses in neurodegenerative conditions (Lu & Mattson, 2001).

Chemical Synthesis and Polymerization

  • In chemical synthesis, compounds like this compound are used as intermediates. For example, Kubyshkin et al. (2007) synthesized a non-chiral, rigid analogue of 2-aminoadipic acid, important in medical chemistry, using dimethyl compounds as a starting point (Kubyshkin et al., 2007).
  • Casorati, Martina, and Guaita (1977) studied the free radical polymerization of dimethyl 2,6-dimethyleneheptanedioate, revealing its utility in producing polymers without residual unsaturated groups, critical for material science applications (Casorati et al., 1977).

Catalysis and Organic Reactions

  • Nagashima et al. (2006) investigated the conversion of dimethyl hexanedioate into cyclopentanone over CeO2, demonstrating the role of dimethyl compounds in facilitating important organic reactions (Nagashima et al., 2006).
  • Tundo and Selva (

Pharmacology and Drug Design

  • Matsuoka et al. (2011) achieved selective tail-to-tail dimerization of methyl methacrylate using an N-heterocyclic carbene catalyst. This process, involving dimethyl compounds, showcases the potential of these chemicals in creating specific molecular structures for drug development and organic synthesis (Matsuoka et al., 2011).

Electrochemistry and Battery Research

  • Feng et al. (2008) examined the use of Dimethyl methyl phosphonate (DMMP), a compound similar to this compound, as a non-flammable solvent for lithium batteries. Their research demonstrated DMMP's ability to form non-flammable and Li+-conducting electrolytes, suggesting its application in developing safer and high-performance lithium batteries (Feng et al., 2008).

Safety and Hazards

According to the safety data sheet, Dimethyl 2-methylheptanedioate has been classified as having acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) . It’s important to avoid contact with skin and eyes .

properties

IUPAC Name

dimethyl 2-methylheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-8(10(12)14-3)6-4-5-7-9(11)13-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPIDSTNJTCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339957
Record name Dimethyl 2-methylheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33658-48-9
Record name Dimethyl 2-methylheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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